(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Chiral building block Diastereomer comparison Piperidine conformation

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 2101332-43-6, also registered as CAS 1433178-03-0) is a chiral, orthogonally protected piperidine derivative belonging to the class of N-Boc-trans-3-amino-5-hydroxypiperidines. It features a six-membered piperidine ring with a free amino group at the 3-position, a hydroxyl group at the 5-position—both in defined trans (3R,5R) absolute configuration—and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen.

Molecular Formula C10H20N2O3
Molecular Weight 216.28
CAS No. 2101332-43-6
Cat. No. B3368414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
CAS2101332-43-6
Molecular FormulaC10H20N2O3
Molecular Weight216.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)O)N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
InChIKeyIZVUMRPAZPCMTK-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 2101332-43-6): Chiral trans-3-Amino-5-hydroxypiperidine Building Block for Pharmaceutical R&D and Procurement


(3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (CAS 2101332-43-6, also registered as CAS 1433178-03-0) is a chiral, orthogonally protected piperidine derivative belonging to the class of N-Boc-trans-3-amino-5-hydroxypiperidines . It features a six-membered piperidine ring with a free amino group at the 3-position, a hydroxyl group at the 5-position—both in defined trans (3R,5R) absolute configuration—and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This compound serves as a versatile chiral intermediate for the construction of functionalized 3-aminopiperidine scaffolds found in multiple approved drugs, including the DPP-4 inhibitor linagliptin and the JAK inhibitor tofacitinib [1]. Its dual orthogonal functionality (free NH₂ and OH, alongside an acid-labile Boc group) enables sequential chemoselective derivatization without protecting group manipulation, a key advantage in multi-step medicinal chemistry campaigns.

Why Generic Substitution Fails for (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester: Stereochemical and Protecting-Group Specificity in Chiral Piperidine Procurement


In the procurement of chiral 3-amino-5-hydroxypiperidine building blocks, simple interchange between stereoisomers or protecting-group variants is not feasible because each diastereomer and enantiomer directs a distinct spatial orientation of the amino and hydroxyl pharmacophoric elements in the final drug molecule [1]. The (3R,5R)-trans configuration places the 3-NH₂ and 5-OH groups in a diequatorial orientation on the piperidine chair, whereas the (3R,5S)-cis isomer positions one substituent axial, fundamentally altering the three-dimensional presentation to biological targets. Furthermore, the Boc protecting group offers a well-characterized acidolytic deprotection profile (TFA or HCl/dioxane) that is orthogonal to many common functional group transformations, unlike the Cbz group which requires hydrogenolysis conditions incompatible with many downstream functionalities . Substituting the (3R,5R)-Boc compound with a racemic mixture, a cis isomer, or a Cbz-protected analog introduces stereochemical and chemoselectivity variables that can derail established synthetic routes, alter diastereomeric ratios, and invalidate chiral HPLC purity specifications required for cGMP intermediate qualification.

Quantitative Differentiation Evidence: (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester vs. Stereoisomers and Analogs


Stereochemical Configuration Comparison: (3R,5R)-trans vs. (3R,5S)-cis Diastereomer for 3-Amino-5-hydroxypiperidine Scaffolds

The (3R,5R)-trans configuration of the target compound places both the 3-amino and 5-hydroxy substituents in energetically preferred equatorial positions on the piperidine ring, whereas the (3R,5S)-cis isomer (CAS 1932513-59-1) forces one substituent into an axial orientation, creating a conformational and steric difference that directly impacts downstream molecular recognition [1]. In the synthesis of enantiopure 3,5-disubstituted piperidines, the trans (3R,5R) configuration is required for pseudo-C₂-symmetric scaffolds used in HIV protease inhibitors and glycosidase inhibitors, where the cis isomer yields inactive or off-target compounds [1].

Chiral building block Diastereomer comparison Piperidine conformation

Enantiomeric Purity Specification: (3R,5R) vs. Racemic trans Mixture for Chiral Intermediate Procurement

Commercial suppliers list the target (3R,5R)-enantiomer at ≥97% purity (CAS 1433178-03-0) with defined optical rotation, whereas the racemic trans mixture (rac-(3R,5R)-tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride, CAS 1820569-43-4) is offered as a distinct, lower-cost product . The enantiopure (3R,5R) compound is essential for asymmetric synthesis applications where the enantiomeric excess of the final active pharmaceutical ingredient (API) is a critical quality attribute; use of the racemate necessitates additional chiral resolution steps, increasing cost and reducing overall yield .

Enantiomeric purity Chiral HPLC Procurement specification

Protecting Group Orthogonality: Boc vs. Cbz Protection in 3-Amino-5-hydroxypiperidine Intermediates

The Boc group on the target compound is cleaved under mild acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane, room temperature, 1–2 h), conditions compatible with the free hydroxyl and amino groups. In contrast, the Cbz-protected analog ((3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylic acid benzyl ester, CAS 1638744-48-5) requires hydrogenolysis (H₂, Pd/C), which can reduce alkenes, alkynes, nitro groups, and other reducible functionalities present in advanced intermediates . This orthogonality is critical in multi-step syntheses of DPP-4 inhibitors and other 3-aminopiperidine-containing drugs, where late-stage hydrogenolysis is often incompatible with the target chemotype [1].

Protecting group strategy Boc deprotection Cbz hydrogenolysis Orthogonal synthesis

Predicted Physicochemical Property Comparison: (3R,5R)-trans vs. (3R,5S)-cis 3-Amino-5-hydroxypiperidine Boc Derivatives

Predicted physicochemical parameters from ChemicalBook and Fluorochem databases indicate that the (3R,5R)-trans isomer (CAS 2101332-43-6) has a predicted density of 1.142 ± 0.06 g/cm³, a boiling point of 326.1 ± 42.0 °C, and a calculated LogP of -0.39, reflecting the balanced hydrophilicity conferred by the two hydrogen bond donors (NH₂, OH) and three hydrogen bond acceptors . While the cis isomer is expected to have identical molecular formula and similar predicted bulk properties, the spatial arrangement difference alters the compound's chromatographic retention time and NMR spectroscopic signature, which are critical for identity testing and impurity profiling in QC release .

Physicochemical properties LogP Hydrogen bonding Predicted data

Salt Form Selection: Free Base vs. Hydrochloride Salt for Solubility and Formulation Flexibility

The target compound is the free base form (CAS 2101332-43-6 / 1433178-03-0), which offers greater flexibility for subsequent chemical transformations compared to its hydrochloride salt (CAS 2101332-44-7) . The hydrochloride salt (MW 252.74 g/mol) has higher aqueous solubility but requires a neutralization step before N-alkylation, acylation, or other reactions involving the free amine. The free base can be directly subjected to reductive amination, amide coupling, or sulfonylation without additional manipulation, streamlining reaction sequences in medicinal chemistry programs .

Salt form Free base Hydrochloride Solubility Formulation

Priority Application Scenarios for (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester in Pharmaceutical R&D and Chemical Procurement


Chiral Intermediate for DPP-4 Inhibitor (Linagliptin/Alogliptin Class) and JAK Inhibitor (Tofacitinib) Synthesis

The (3R,5R)-trans 3-amino-5-hydroxypiperidine scaffold is a direct precursor to the 3-aminopiperidine core found in multiple approved drugs, including the DPP-4 inhibitors linagliptin and alogliptin, and the JAK inhibitor tofacitinib [1]. The defined (3R,5R) stereochemistry and orthogonal Boc protection of the target compound enable sequential N-functionalization and O-derivatization without protecting group crossover, making it the preferred building block for medicinal chemistry groups developing next-generation DPP-4 or JAK inhibitors where the piperidine ring directly engages the enzyme active site.

Synthesis of Pseudo-C₂-Symmetric Iminosugar Glycosidase Inhibitors and HIV Protease Inhibitor Scaffolds

The pseudo-C₂-symmetric 3,5-disubstituted piperidine motif, accessible from the target compound, is a key pharmacophore in iminosugar glycosidase inhibitors and in certain HIV protease inhibitor scaffolds [1]. The enantiopure (3R,5R) form is required for the correct spatial presentation of the two hydroxyl/amino groups that mimic the carbohydrate transition state. The racemic or cis isomers yield inactive compounds, as documented in the enantioselective synthesis literature [1].

Parallel Library Synthesis and High-Throughput Medicinal Chemistry Campaigns Requiring Orthogonal Functionalization

In automated parallel synthesis workflows, the target compound's free base form and orthogonal protecting group strategy (Boc on N, free NH₂ at C3, free OH at C5) enable three points of sequential diversification—N-deprotection/functionalization, amination/acylation, and O-alkylation/acylation—in any order . This contrasts with the hydrochloride salt, which requires a neutralization step before N-functionalization, and the Cbz analog, which is incompatible with hydrogenation-sensitive substrates. The ≥97% purity specification ensures consistent stoichiometry for automated liquid handling systems .

Chiral HPLC Method Development and cGMP Intermediate Quality Control

The distinct chiral HPLC retention time and NMR spectroscopic signature of the (3R,5R)-trans isomer, relative to its (3R,5S)-cis and (3S,5S)-enantiomer counterparts, make it valuable as a reference standard for chiral purity method development and batch release testing in cGMP intermediate manufacturing . The predicted pKa of 14.52 ± 0.40 and LogP of -0.39 guide mobile phase selection for reversed-phase and chiral chromatographic methods .

Quote Request

Request a Quote for (3R,5R)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.